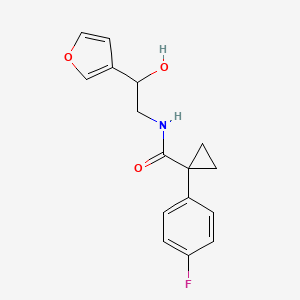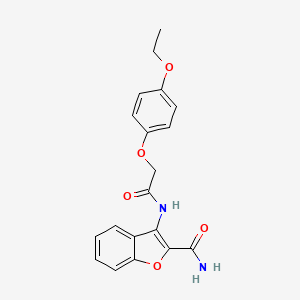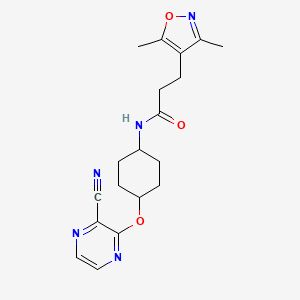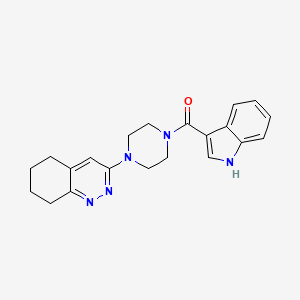
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone” is a complex organic molecule that contains a piperidine ring and pyrimidine ring structures . Piperidine is a common structure in many pharmaceuticals . Pyrimidine is also a significant structure found in many biological molecules, including the nucleic acids DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a pyridine ring (a six-membered ring with one nitrogen atom) .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the nitrogen-containing rings and the carbonyl group. These functional groups are often sites of reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the overall shape of the molecule, and its charge distribution would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Evaluation
Researchers have synthesized various heterocyclic compounds, including derivatives similar to the query compound, to evaluate their potential as anticancer agents. For instance, the synthesis of certain compounds was aimed at exploring their anticancer properties by reacting with different nucleophiles, highlighting the diverse reactivity and potential therapeutic applications of such molecules (Gouhar & Raafat, 2015).
Synthesis Methodologies
Efficient synthesis methodologies have been developed for heterocycles containing both piperidine and pyridine rings, which are structurally related to the query compound. These methods address challenges in the synthetic process, such as long reaction times, and aim to provide a foundation for the synthesis of other piperidine- and pyridine-containing heterocycles, demonstrating the compound's relevance in organic synthesis (Zhang et al., 2020).
Novel Synthetic Routes
The exploration of novel synthetic routes for the preparation of azaheterocycles using compounds structurally related to the query compound reveals innovative approaches in the synthesis of pyrimidines and pyridones. These methods offer new perspectives for the construction of complex heterocyclic systems and underscore the versatility of such compounds in synthetic chemistry (Nishiwaki et al., 2000).
Antimicrobial Activity
The synthesis of piperidin-4-yl)methanone oxime derivatives, including structures related to the query compound, has been investigated for their potential antimicrobial activity. This research highlights the interest in developing new antimicrobial agents based on the structural framework of the query compound and its analogs (Mallesha & Mohana, 2014).
Catalytic Applications
The compound and its analogs have also been studied for their catalytic applications, demonstrating the potential utility of such molecules in various chemical transformations. This includes the synthesis of complexes and their use in the oligomerization of ethylene, showcasing the compound's relevance in catalysis and material science (Kermagoret & Braunstein, 2008).
Direcciones Futuras
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. This could involve testing it against various biological targets, studying its pharmacokinetics and toxicity, and eventually, if results are promising, testing it in clinical trials .
Propiedades
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-18-9-6-15(19-12)22-14-3-2-10-20(11-14)16(21)13-4-7-17-8-5-13/h4-9,14H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKUILIUXWLDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanamine](/img/structure/B2859356.png)
![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[methyl(pyrimidin-2-yl)amino]acetate](/img/structure/B2859361.png)
![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/no-structure.png)



![1-[3-(4-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859368.png)
![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

![2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole](/img/structure/B2859371.png)
![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)
